(4-Methoxy-1-benzothiophen-5-yl)methanol
Description
(4-Methoxy-1-benzothiophen-5-yl)methanol is a benzothiophene derivative featuring a methoxy group at the 4-position and a hydroxymethyl group at the 5-position. Its molecular formula is C₁₀H₁₀O₂S, with a calculated molecular weight of 194.25 g/mol. The compound’s structure combines aromatic heterocyclic properties (benzothiophene core) with polar functional groups (methoxy and hydroxyl), making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and crystallinity, while the methoxy group contributes to electronic effects on the aromatic system .
Properties
Molecular Formula |
C10H10O2S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
(4-methoxy-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3 |
InChI Key |
YMTKEVVODVCNNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CS2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Methoxy-1-benzothiophen-5-yl)methanol typically involves several steps, starting with the formation of the benzothiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. The methoxy group is then introduced through methylation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
(4-Methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
(4-Methoxy-1-benzothiophen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Industry: This compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares (4-Methoxy-1-benzothiophen-5-yl)methanol with three analogs, focusing on functional groups, physicochemical properties, and hydrogen-bonding behavior.
2-(4-Methoxy-1-benzothiophen-5-yl)ethan-1-amine Hydrochloride
- Molecular Formula: C₁₁H₁₄ClNOS (hydrochloride salt).
- Molecular Weight : ~257.14 g/mol (based on related compounds in ).
- Functional Groups : Methoxy (4-position), ethylamine (5-position, as hydrochloride salt).
- Key Differences: The ethylamine group replaces the hydroxymethyl, introducing a primary amine. As a hydrochloride salt, it exhibits ionic character, enhancing solubility in polar solvents but reducing volatility. Hydrogen-bonding capacity is moderate, dominated by amine–Cl⁻ interactions rather than hydroxyl donors .
- Applications : Likely used in chiral synthesis or as a building block for bioactive molecules due to its amine functionality.
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- Molecular Formula : C₂₃H₂₁N₃O₂S.
- Molecular Weight : ~415.5 g/mol (calculated).
- Functional Groups: Methoxyphenyl, triazole, thioether, and ethanol.
- Limited hydrogen-bonding donors (one hydroxyl vs. multiple acceptors), leading to lower solubility in polar solvents .
- Applications: Potential use in supramolecular chemistry or as a ligand due to its heterocyclic architecture.
tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₀H₂₀N₂O₃.
- Molecular Weight : 216.28 g/mol ().
- Functional Groups : Hydroxymethyl, tertiary amine, and carbamate.
- Key Differences: A non-aromatic, chiral pyrrolidine scaffold with carbamate protection, offering stereochemical versatility. Hydrogen-bonding is mediated by hydroxyl and amine groups, enabling diverse crystal-packing motifs .
- Applications : Common in peptide-mimetic drug design or asymmetric catalysis.
Data Table: Comparative Analysis
Research Findings and Implications
Hydrogen-Bonding and Crystallinity
- The hydroxyl group in (4-Methoxy-1-benzothiophen-5-yl)methanol facilitates robust hydrogen-bonding networks, as observed in Etter’s graph-set analysis (). This property enhances crystallinity, making it amenable to single-crystal X-ray diffraction studies using SHELX or WinGX suites .
- In contrast, the ethylamine hydrochloride analog forms ionic lattices with weaker directional interactions, requiring specialized refinement protocols in SHELXL .
Solubility and Reactivity
- The hydroxymethyl group improves aqueous solubility compared to the ethylamine hydrochloride, which is pH-dependent due to its ionic nature.
Biological Activity
(4-Methoxy-1-benzothiophen-5-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
The synthesis of (4-methoxy-1-benzothiophen-5-yl)methanol typically involves the reaction of 4-methoxybenzothiophene with formaldehyde under acidic conditions. This process yields a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.
Chemical Reactions
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts the methanol group to an aldehyde or carboxylic acid. | KMnO4, CrO3 |
| Reduction | Forms benzothiophene derivatives without the methanol group. | LiAlH4, NaBH4 |
| Substitution | The methanol group can be replaced with other functional groups. | Various nucleophiles |
2. Biological Activity
Research indicates that (4-methoxy-1-benzothiophen-5-yl)methanol exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity, which is attributed to its ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.
Antioxidant Activity
The compound has shown potential antioxidant properties, which are crucial for combating oxidative stress in biological systems. This activity may be linked to its ability to scavenge free radicals and reduce oxidative damage.
The mechanism by which (4-methoxy-1-benzothiophen-5-yl)methanol exerts its biological effects involves interactions with specific molecular targets. The methanol group is believed to participate in hydrogen bonding, influencing various biochemical pathways associated with oxidative stress and microbial inhibition.
3. Case Studies and Research Findings
Several studies have been conducted to investigate the biological effects of (4-methoxy-1-benzothiophen-5-yl)methanol:
- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent.
- Antioxidant Evaluation : In vitro assays showed that (4-methoxy-1-benzothiophen-5-yl)methanol exhibited significant antioxidant activity compared to standard antioxidants like ascorbic acid.
4. Comparison with Similar Compounds
To understand the unique properties of (4-methoxy-1-benzothiophen-5-yl)methanol, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-Methoxybenzothiophene | Lacks methanol group | Limited activity |
| 4-Methoxy-1-benzothiophen-5-carboxylic acid | Oxidized form | Enhanced reactivity but different properties |
| 4-Methoxy-1-benzothiophen-5-ylamine | Amine instead of methanol | Different biological profile |
The presence of the methanol group in (4-methoxy-1-benzothiophen-5-yl)methanol is crucial for its chemical reactivity and biological activity, allowing for versatile modifications and applications in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
